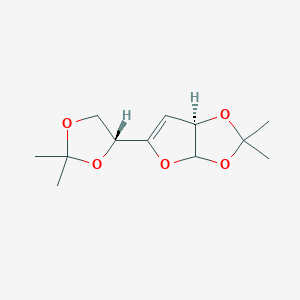![molecular formula C10H10N2O3S B1428753 Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate CAS No. 955886-84-7](/img/structure/B1428753.png)
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
概要
説明
“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O3S and a molecular weight of 238.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds were characterized by FTIR and NMR .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” includes a benzothiazole ring, which is a heterocyclic compound . The compound also contains functional groups such as an amino group, a methoxy group, and a carboxylate group .Chemical Reactions Analysis
“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” can potentially participate in various chemical reactions. For example, 2-aminothiazoles have been used as starting materials for the synthesis of diverse heterocyclic analogues .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at room temperature .科学的研究の応用
Antiproliferative Agent
Thiazole derivatives have been studied for their antiproliferative activity against various human tumor cell lines. A new tiazofurin analog with a thiazole core was synthesized and showed promising results in vitro .
Antibacterial and Antifungal Applications
2-Aminothiazoles are significant organic medicinal compounds used as starting materials for synthesizing heterocyclic analogues with therapeutic roles, including antibacterial and antifungal agents .
Anti-HIV Activity
The same class of compounds has also been explored for potential anti-HIV properties due to their ability to interfere with the life cycle of the HIV virus .
Antioxidant Properties
Thiazole derivatives can exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases .
Antitumor Applications
The structural similarity to other antitumor agents suggests that Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate could be explored for its antitumor potential .
Anthelmintic Uses
These compounds have also been used in the synthesis of agents with anthelmintic activity, which are used to treat parasitic worm infections .
Anti-inflammatory and Analgesic Effects
The thiazole core is often present in compounds that have anti-inflammatory and analgesic effects, providing pain relief and reducing inflammation .
Safety and Hazards
特性
IUPAC Name |
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZNSAWWLCRFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)




![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)





![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)
